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Compound of Interest

Compound Name: CDK4 degrader 1

Cat. No.: B15542302

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) has emerged as a promising
therapeutic strategy in oncology. This guide provides an in-depth technical overview of key
molecules identified as "CDK4 degrader 1," a term that encompasses at least three distinct
chemical entities with different mechanisms of action and target profiles. We will delve into the
chemical structures, physicochemical and pharmacological properties, and the underlying
mechanisms of "PROTAC CDK4/6 degrader 1 (Compound 7f)," the molecular glue "CDK4
degrader 1 (ML 1-71)," and the broader spectrum "PROTAC CDK4/6/9 degrader 1."

PROTAC CDKA4/6 Degrader 1 (Compound 7f)

This molecule is a Proteolysis Targeting Chimera (PROTAC) designed for the dual degradation
of CDK4 and CDK®6.

Chemical Structure and Properties

PROTAC CDKA4/6 degrader 1 is comprised of a ligand that binds to the target proteins
(CDKA4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase.
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Property Value Reference
Chemical Formula C41H47N1106

Molecular Weight 789.88 g/mol

Target Ligand YY173 [1]

E3 Ligase Ligand Not specified [1]

DCso (CDK4) 10.5 nM [1]

DCso (CDK®6) 2.5 nM

ICso (Jurkat cells) 0.18 uM

Mechanism of Action

As a PROTAC, this degrader functions by inducing the formation of a ternary complex between
CDK4 or CDK6 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the
target kinase, marking it for degradation by the proteasome. The degradation of CDK4/6 leads
to a halt in the cell cycle at the G1 phase and the induction of apoptosis.
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Mechanism of PROTAC CDK4/6 Degrader 1.

CDK4 Degrader 1 (ML 1-71)

This compound is classified as a "molecular glue" degrader, a class of molecules that induce
proximity between a target protein and an E3 ligase without the typical linker component of
PROTACS.

Chemical Structure and Properties
CDK4 degrader 1 (ML 1-71) is derived from the CDK4/6 inhibitor ribociclib.

Property Value Reference
Chemical Formula C25H32Ns03S

Molecular Weight 524.64 g/mol

Mechanism Molecular Glue

E3 Ligase Recruited DCAF16

Dose-dependent degradation
of CDK4

Effect

Mechanism of Action

ML 1-71 functions by creating a novel protein-protein interaction surface between CDK4 and
the DCAF16 E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and
subsequent proteasomal degradation of CDK4.
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Mechanism of CDK4 Degrader 1 (ML 1-71).

PROTAC CDK4/6/9 Degrader 1

This PROTAC exhibits a broader degradation profile, targeting CDK4, CDK®6, and also CDKO9.

Chemical Structure and Properties

This molecule is designed to degrade multiple CDK family members, which can be

advantageous in certain cancer contexts.
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Property Value Reference
Chemical Formula Cs1He2N1207
Molecular Weight 955.11 g/mol
E3 Ligase Ligand CRBN Ligand
DCso (CDK4, MDA-MB-231

0.71 nM
cells)
DCso (CDK6, MDA-MB-231

0.44 nM
cells)
DCso (CDK9, MDA-MB-231

0.52 nM
cells)
DCso (CDK4, CAL51 cells) 0.79 nM
DCso (CDK6, CAL51 cells) 0.61 nM
DCso (CDK9, CAL51 cells) 0.51 nM
ICs0 (MDA-MB-231 cells) 0.26 nM
ICso (CAL51 cells) 0.21 nM

Mechanism of Action

Similar to other PROTACS, this degrader facilitates the formation of a ternary complex, in this
case involving CDK4, CDKG6, or CDK9, and the Cereblon (CRBN) E3 ubiquitin ligase. This
leads to the ubiquitination and proteasomal degradation of the target CDKs, resulting in G1

phase cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize CDK4

degraders. Specific parameters may need to be optimized for different cell lines and

experimental conditions.

Western Blotting for CDK4 Degradation
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This assay is used to quantify the reduction in CDK4 protein levels following treatment with a
degrader.

o Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere
overnight. Treat the cells with the CDK4 degrader at various concentrations and for different
time points. A vehicle control (e.g., DMSO) should be included.

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-
polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose
membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with a primary antibody against CDK4 overnight
at 4°C. A loading control antibody (e.g., GAPDH or -actin) should also be used.

¢ Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein
bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

» Quantification: Densitometry analysis of the protein bands can be performed to quantify the
relative levels of CDK4.

Cell Culture & Treatment
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Workflow for Western Blotting.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15542302?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
attach overnight.

Compound Treatment: Treat the cells with a serial dilution of the CDK4 degrader. Include a
vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a
CO:z incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow
MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCI solution) to
each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the ICso value.

Cell Cycle Analysis (Propidium lodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the
cell cycle based on their DNA content.

Cell Treatment and Harvesting: Treat cells with the CDK4 degrader for the desired time.
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing
gently. The cells can be stored at -20°C.

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend
the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room
temperature in the dark.
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¢ Flow Cytometry: Analyze the stained cells using a flow cytometer. Pl fluoresces when it
intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

+ Data Analysis: The data is typically displayed as a histogram of cell count versus
fluorescence intensity. The G0/G1, S, and G2/M phases of the cell cycle can be
distinguished based on the DNA content.

Cell Treatment & Harvesting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cdk4-degrader-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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